Product packaging for Omeprazole cyclic sulfenamide(Cat. No.:CAS No. 102332-89-8)

Omeprazole cyclic sulfenamide

Cat. No.: B025435
CAS No.: 102332-89-8
M. Wt: 240.31 g/mol
InChI Key: MQHNIGPTJLGAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omeprazole cyclic sulfenamide (CAS 102332-89-8) is the key active metabolite and acid conversion product of the proton pump inhibitor (PPI) Omeprazole. This compound is fundamental for research focused on the mechanism of action of antisecretory drugs, specifically the inhibition of the H+, K+-ATPase (proton pump) in parietal cells . Mechanism of Action & Research Applications As a pro-drug, Omeprazole requires an acidic environment for activation. In the acidic compartment of the parietal cell, it is converted to this compound . This reactive species exerts its effect by covalently binding to cysteine residues on the extracellular surface of the H+, K+-ATPase via disulfide bridge formation, leading to potent and long-lasting inhibition of gastric acid secretion . Studies utilizing E. coli glutaminase as a model have demonstrated that this inhibition is protected by substrates and reversed by mercaptanes such as dithiothreitol, confirming the critical involvement of a sulfhydryl (SH) group in the enzyme's substrate binding center . This mechanism is central to understanding the efficacy of PPIs in treating acid-related disorders. Chemical Profile & Stability This compound has the molecular formula C13H10N3S+ and a molecular weight of 240.30 g/mol . Recent analytical studies have provided revised insights into its stability, indicating that the cyclic sulfenamide is stable for 5-20 minutes under specific conditions, a significantly longer duration than previously theorized . Disclaimer This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N3S+ B025435 Omeprazole cyclic sulfenamide CAS No. 102332-89-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102332-89-8

Molecular Formula

C13H10N3S+

Molecular Weight

240.31 g/mol

IUPAC Name

9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11,13,15-heptaene

InChI

InChI=1S/C13H10N3S/c1-2-7-12-11(6-1)14-13-15-8-4-3-5-10(15)9-17-16(12)13/h1-8H,9H2/q+1

InChI Key

MQHNIGPTJLGAGH-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1

Canonical SMILES

C1C2=CC=CC=[N+]2C3=NC4=CC=CC=C4N3S1

Other CAS No.

102332-89-8

Synonyms

omeprazole cyclic sulfenamide
omeprazole sulfenamide

Origin of Product

United States

Chemical Activation and Reaction Mechanisms Leading to Omeprazole Cyclic Sulfenamide

The transformation of omeprazole (B731) into its active form is a multi-step process initiated by the acidic environment of the parietal cell's secretory canaliculus. This intricate cascade of reactions ultimately yields the reactive omeprazole cyclic sulfenamide (B3320178).

Initial Protonation Events in Acidic Media

Omeprazole, a weak base, readily accumulates in the highly acidic compartments of the stomach. nih.gov The journey to the active sulfenamide begins with a series of protonation events. The initial protonation can occur on the pyridine (B92270) ring, which is the more basic of the two nitrogen-containing heterocyclic systems in the molecule. proteopedia.org This is followed by a second protonation on the benzimidazole (B57391) ring. proteopedia.orgnih.gov This dual protonation is a critical prerequisite for the subsequent intramolecular rearrangements that lead to the active inhibitor. nih.govconsensus.app The pH dependence of this activation process is directly linked to the protonation of the benzimidazole moiety. nih.gov

Intramolecular Rearrangements: Spiro Compound Formation

Following protonation, the omeprazole molecule undergoes a significant structural transformation. A nucleophilic attack from the pyridine nitrogen onto the electron-deficient C2 carbon of the protonated benzimidazole ring initiates an intramolecular rearrangement. basicmedicalkey.comscispace.com This cyclization event results in the formation of a highly unstable spiro intermediate. scispace.comnih.govresearchgate.net This spiro compound is characterized by two rings joined at a single quaternary carbon. nih.gov The formation of this pyridinium-containing spirocyclic intermediate is supported by kinetic studies showing that one proton is consumed per molecule of omeprazole degraded, which is indicative of the formation of a quaternary pyridinium (B92312) compound in the rate-determining step. scispace.com

Sulfenic Acid Intermediate Generation and Equilibria

The unstable spiro intermediate rapidly undergoes a ring-opening reaction. This process leads to the generation of a crucial sulfenic acid intermediate. proteopedia.orgbasicmedicalkey.comnih.gov The sulfenic acid is a highly reactive species and exists in equilibrium with other intermediates in the reaction pathway. nih.govwikipedia.org While some studies suggest that the conversion of the sulfenic acid to the cyclic sulfenamide is irreversible nih.gov, others propose a rapid interconversion between the two. nih.gov The sulfenic acid itself has been proposed as the active inhibitor of the H+/K+-ATPase nih.govju.edu.jo, highlighting its central role in the mechanism of action. However, it is also a transient species that can readily proceed to the more stable tetracyclic sulfenamide. nih.gov

Dehydration to Form the Tetracyclic Sulfenamide Structure

The final step in the formation of the active inhibitor is the dehydration of the sulfenic acid intermediate. proteopedia.orgnih.govbasicmedicalkey.com This intramolecular condensation reaction results in the formation of the tetracyclic omeprazole cyclic sulfenamide. nih.govbasicmedicalkey.com This cationic and membrane-impermeable sulfenamide is a potent electrophile. proteopedia.orgbasicmedicalkey.com It is this tetracyclic structure that ultimately reacts with cysteine residues on the H+/K+-ATPase, leading to the irreversible inhibition of the proton pump. basicmedicalkey.com

Synthetic Methodologies for Omeprazole and Analogs Related to Sulfenamide Intermediate Studies

The synthesis of omeprazole and its analogs has been a subject of extensive research, not only for commercial production but also to probe the mechanism of action involving the sulfenamide intermediate.

Strategies for Benzimidazole-Pyridine Sulfoxide (B87167) Linkage

A common synthetic strategy for omeprazole and related proton pump inhibitors involves the coupling of a substituted benzimidazole with a substituted pyridine, linked by a sulfoxide bridge. rjpbcs.comacs.org A key step in many synthetic routes is the reaction of a 2-mercaptobenzimidazole (B194830) derivative with a 2-chloromethylpyridine derivative to form a sulfide (B99878) intermediate. chemicalbook.comsphinxsai.commdpi.com This thioether is then oxidized to the corresponding sulfoxide, which is the final omeprazole molecule. rjpbcs.comchemicalbook.comsphinxsai.com Various oxidizing agents have been employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) being a frequently used reagent. rjpbcs.comchemicalbook.com

Table 1: Key Intermediates in Omeprazole Activation

Intermediate Key Features Role in Pathway
Protonated Omeprazole Contains protonated pyridine and benzimidazole rings. proteopedia.orgnih.gov Initiates the activation cascade. nih.govconsensus.app
Spiro Compound A tetracyclic intermediate with two rings joined at one carbon. nih.gov A transient species formed via intramolecular cyclization. basicmedicalkey.comscispace.com
Sulfenic Acid A reactive species with an R-S-OH functional group. basicmedicalkey.comwikipedia.org A key intermediate that can directly inhibit the proton pump or proceed to the sulfenamide. nih.govnih.govju.edu.jo
This compound A tetracyclic, cationic, and electrophilic molecule. proteopedia.orgnih.govbasicmedicalkey.com The final active inhibitor that covalently binds to the H+/K+-ATPase. basicmedicalkey.com

Oxidation Processes in Sulfoxide Synthesis

The synthesis of omeprazole, a substituted benzimidazole sulfoxide, hinges on the critical step of oxidizing its corresponding sulfide precursor, often referred to as pyrmetazole or omeprazole sulfide. scispace.comminakem.com This transformation is a focal point of synthetic chemistry, aiming for high selectivity and efficiency to prevent the formation of unwanted by-products, such as the sulfone impurity. scispace.come3s-conferences.org The challenge lies in adding a single oxygen atom to the sulfur atom of the thioether without further oxidation to the sulfone. scispace.com

Several oxidizing agents and catalytic systems have been developed to achieve this selective oxidation. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). scispace.com Research has demonstrated that using hydrogen peroxide with heteropolyacids (HPAs), such as H₃PW₁₂O₄₀, as catalysts provides a facile, economical, and selective method for this oxidation. ijcce.ac.irresearchgate.net This approach is considered environmentally benign and is scalable for industrial production, yielding high-purity omeprazole. ijcce.ac.irresearchgate.net

The development of stereoselective synthesis, particularly for producing the (S)-enantiomer (esomeprazole), has led to the use of chiral oxidizing agents or catalysts. e3s-conferences.orgwhiterose.ac.uk One notable method is the metal-free oxidation of the sulfide precursor using a chiral oxaziridine, specifically (1R)-(–)-10-camphorsulfonyloxaziridine. minakem.comthieme-connect.com While this method may initially yield a modest enantiomeric excess, subsequent purification steps, such as reslurrying the potassium salt of (S)-omeprazole in methanol (B129727), can significantly enhance the optical purity to levels exceeding 99% ee. minakem.comthieme-connect.com Another prominent strategy involves transition metal-catalyzed asymmetric oxidation, where metal complexes with chiral ligands, such as a titanium/tartrate system, catalyze the reaction. e3s-conferences.orgwhiterose.ac.uk

The table below summarizes various research findings on the oxidation of omeprazole's sulfide precursor.

Oxidizing SystemSulfide PrecursorKey Findings/ConditionsReported Yield/PuritySource
m-Chloroperoxybenzoic acid (m-CPBA)2-(Lithium methyl sulphinyl)-5-methoxy-1H benzimidazole reacted with 2-chloro-3,5-dimethyl-4-methoxy pyridinem-CPBA is used as the oxidizing agent to convert the sulfide intermediate to omeprazole.Not specified scispace.com
Hydrogen Peroxide (H₂O₂) / H₃PW₁₂O₄₀5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazoleA green, selective, and efficient oxidation method using a Keggin-type heteropolyacid as a catalyst in methanol at room temperature.99% researchgate.net
(1R)-(–)-10-CamphorsulfonyloxaziridinePyrmetazoleA metal-free, enantioselective oxidation to produce (S)-omeprazole. Initial 70% ee was upgraded to 99.6% ee by reslurrying the potassium salt in methanol.60% overall yield from pyrmetazole minakem.comthieme-connect.com
Titanium/Tartrate Catalytic SystemNot specifiedA modified Kagan-type titanium tartrate catalyst system for asymmetric synthesis of chiral sulfoxides, including (S)-Esomeprazole.Up to >99.5% ee whiterose.ac.uk
Baeyer-Villiger monooxygenase (BVMO)Omeprazole thioetherAn enzymatic oxidation system providing an environmentally friendly pathway to chiral sulfoxide drugs.Not specified e3s-conferences.org

Derivatization Strategies for Intermediate Isolation and Study

The mechanism of action for omeprazole involves its conversion in an acidic environment into reactive intermediates, including a sulfenic acid and the subsequent this compound. taylorandfrancis.comjscimedcentral.com These species are transient and highly reactive, making their direct study challenging. To overcome this, researchers employ derivatization strategies to isolate these intermediates or to create stable derivatives suitable for analysis. wikipedia.orggoogle.com

One effective strategy for isolation involves converting the highly reactive intermediate into a more stable, crystalline salt. scispace.com For instance, the key cationic intermediate (D*), a precursor to the sulfenamide, can be precipitated from a solution. This is achieved by dissolving omeprazole in methanolic hydrochloric acid and then adding an acid with a lipophilic anion, such as perchloric acid (HClO₄) or hexafluorophosphoric acid (HPF₆). The resulting salt of the intermediate is significantly more stable than the intermediate itself in an aqueous solution, allowing for its isolation and characterization. scispace.com

For analytical purposes, particularly for methods like High-Performance Liquid Chromatography (HPLC), pre-column derivatization is a common technique. oup.comnih.gov This involves reacting the analyte with a labeling agent to form a product with enhanced detectability (e.g., UV absorbance or fluorescence). oup.com A widely used derivatizing agent for compounds containing amine or hydroxyl groups is 9-fluorenylmethyl chloroformate (FMOC-Cl). oup.comresearchgate.net In the context of omeprazole analysis, FMOC-Cl reacts with the omeprazole molecule under optimized pH conditions (typically around pH 8.0) to form a stable derivative. researchgate.netmedcraveonline.com This resulting FMOC-omeprazole product exhibits strong UV absorbance, enabling sensitive and accurate quantification in various samples. researchgate.netmedcraveonline.com While this technique is often applied to the parent drug, the principles are fundamental to creating stable, analyzable products from complex molecules and could be adapted for trapping and analyzing its reactive intermediates. oup.com

The following table outlines derivatization strategies used in the study of omeprazole and related compounds.

StrategyReagent/MethodTarget MoleculePurposeAnalytical TechniqueSource
Salt PrecipitationAcids with lipophilic anions (e.g., HClO₄, HPF₆)Cationic intermediate (D*) of omeprazole activationIsolation of a key reactive intermediate for structural study.X-ray crystallography, HPLC scispace.com
Pre-column Derivatization9-Fluorenylmethyl chloroformate (FMOC-Cl)OmeprazoleTo form a stable derivative with enhanced UV absorbance for sensitive quantification.UV-Visible Spectrophotometry, HPLC oup.comresearchgate.netmedcraveonline.com

Chemical Reactivity and Stability Dynamics of Omeprazole Cyclic Sulfenamide

pH-Dependent Stability and Degradation Kinetics

The stability of omeprazole (B731) and its conversion to the cyclic sulfenamide (B3320178) are intrinsically linked to the acidity of the surrounding environment. The molecule is designed to be activated in the highly acidic compartments of the stomach.

Omeprazole is a prodrug that is chemically unstable in acidic conditions. nih.govnih.gov At a low pH, it undergoes a rapid, acid-catalyzed conversion into its pharmacologically active form, the cyclic sulfenamide. nih.govacs.org The degradation rate of omeprazole itself accelerates significantly as the pH decreases. psu.eduresearchgate.net For instance, the degradation half-life of omeprazole is approximately 10 minutes at a pH below 5, highlighting its lability in acidic media. nih.gov This process involves two protonation steps followed by a spontaneous rearrangement to generate the active sulfenamide or sulfenic acid derivatives. nih.gov The conversion is so pronounced that below pH 3.0, the degradation of the parent compound is extremely fast. psu.eduresearchgate.net The formation of the cyclic sulfenamide is a direct consequence of this acid-induced transformation. researchgate.net

The stability of the formed omeprazole cyclic sulfenamide exhibits a complex dependence on pH. While the parent drug, omeprazole, is labile in acid and stable under alkaline conditions (pH > 7.4), the resulting cyclic sulfenamide shows a different stability profile. nih.govuspharmacist.com Some research indicates that the cyclic sulfenamide (referred to as D+) is stable in solutions with pH values of 2.0, 4.0, and 6.0, particularly when in the presence of the thiol-containing compound 2-mercaptoethanol (B42355). ebi.ac.ukresearchgate.netnih.gov Conversely, other studies have found that the sulfenamide decomposes at a pH greater than 4, with the rate of decomposition increasing as the pH rises. scispace.com The rate of appearance for the cyclic sulfenamide is fastest at lower pH values and slows as the pH increases toward 6.0. psu.eduresearchgate.net At a pH of 7.5, the parent proton pump inhibitors (PPIs) are generally stable. psu.eduresearchgate.net

Nucleophilic Reactions and Adduct Formation

Once formed, the electrophilic sulfenamide intermediate is poised to react with nucleophiles, most notably the sulfhydryl groups of cysteine residues in proteins.

The active form of omeprazole, either the cyclic sulfenamide or its precursor, the sulfenic acid, is a highly reactive thiophilic agent. semanticscholar.org It covalently binds to the sulfhydryl (-SH) groups of cysteine residues on the extracellular surface of the H+,K+-ATPase. acs.orgtaylorandfrancis.com There is some discussion in the scientific literature regarding the precise identity of the reactive species. Several studies suggest that the sulfenic acid is the key intermediate that reacts with thiols to form a disulfide, and that the cyclic sulfenamide is comparatively unreactive toward thiol substrates like 2-mercaptoethanol. ebi.ac.uknih.govju.edu.jo Other reports identify the cyclic sulfenamide itself as the thiol-trapping agent that inactivates the enzyme. acs.orgsci-hub.se This reaction is fundamental to the inhibition of the proton pump. taylorandfrancis.com The reactivity is selective, with omeprazole preferentially binding to Cys813 on the proton pump. nih.gov

Water plays a dual role in the chemistry of omeprazole activation and degradation. The conversion of the parent drug to the sulfenic acid intermediate involves the loss of a water molecule following the initial acid-catalyzed rearrangement. taylorandfrancis.com Conversely, water can also act as a nucleophile. The kinetics of the ring-opening of the cyclic sulfenamide by water provides evidence for the sulfenic acid as a key intermediate in the pH-dependent transformations. researchgate.net However, the conversion of the sulfenic acid intermediate to the cyclic sulfenamide is considered an irreversible step, meaning the two species are not readily interconverted by water. ebi.ac.uknih.gov Omeprazole and its related compounds can also degrade in water, a process that is accelerated in acidic conditions. researchgate.net

Dimerization and Other Non-Enzymatic Degradation Products

The chemical stability of omeprazole's active form, the cyclic sulfenamide, is a critical factor in its mechanism of action. This reactive species, formed in the acidic environment of the stomach's parietal cells, is susceptible to various non-enzymatic degradation pathways, including dimerization.

Under acidic conditions, omeprazole undergoes a transformation into a sulfenic acid intermediate, which then converts to the tetracyclic sulfenamide. nih.gov This sulfenamide is the active inhibitor that covalently binds to the H+/K+-ATPase enzyme. However, it is also prone to further reactions. One significant degradation pathway is the formation of an omeprazole dimer. researchgate.netnih.gov This dimerization process is a key aspect of its non-enzymatic degradation.

Studies have shown that in acidic solutions, omeprazole degrades to form two primary stable compounds: the cyclic sulfenamide and the omeprazole dimer. researchgate.netebi.ac.uk The formation of these products is highly dependent on the pH of the environment. researchgate.net The cyclic sulfenamide itself can be relatively stable under certain conditions, with one study reporting its stability for up to 5-20 minutes, contrary to earlier beliefs that its lifetime was only a few seconds. researchgate.netebi.ac.uk

The degradation of omeprazole is not limited to dimerization. Other degradation products can also be formed from the reactive sulfenic acid intermediate. ju.edu.jo These degradation products are considered unreactive towards the thiol groups on the H+/K+-ATPase, meaning their formation represents a loss of potential inhibitory activity. ju.edu.jo The rate of transformation of the sulfenic acid into these degradation products can be higher than its reaction with thiol groups, indicating that a significant portion of omeprazole may be consumed in these non-inhibitory pathways. ju.edu.jo

The stability of the cyclic sulfenamide has been compared to that of other proton pump inhibitors (PPIs). In an acidic medium, the stability of the cyclic sulfenamides follows the order: pantoprazole (B1678409) > omeprazole > lansoprazole (B1674482). psu.edu This difference in stability is attributed to the electronic effects of the substituents on the benzimidazole (B57391) ring. The electron-donating methoxy (B1213986) group on omeprazole's benzimidazole ring helps to stabilize the positive charge on the sulfonamide ring of the cyclic sulfenamide. psu.edu

The table below summarizes the key non-enzymatic degradation products of this compound and factors influencing their formation.

Degradation ProductPrecursorInfluencing FactorsSignificance
Omeprazole DimerCyclic SulfenamideAcidic pHA major non-enzymatic degradation product. researchgate.netnih.gov
Other Degradation ProductsSulfenic Acid IntermediateAcidic pHUnreactive towards the target enzyme, representing a loss of active inhibitor. ju.edu.jo

It is important to note that the conversion of the sulfenic acid intermediate to the cyclic sulfenamide has been described as an irreversible reaction. researchgate.netnih.govebi.ac.uk This implies that once the cyclic sulfenamide is formed, it does not readily revert to the sulfenic acid.

Isomeric Considerations in Sulfenamide Formation

Omeprazole is a chiral molecule and exists as a racemic mixture of two enantiomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole. nih.govjnmjournal.org While these enantiomers have the same chemical formula, they differ in their three-dimensional arrangement, which can influence their metabolic pathways. However, the formation of the active cyclic sulfenamide from omeprazole is a process that leads to a loss of stereospecificity. wikipedia.org

The conversion of omeprazole to its active form involves a series of acid-catalyzed intramolecular rearrangements. This process proceeds through a planar tetracyclic sulfenamide intermediate. wikipedia.org Because this intermediate is planar, any initial stereochemical difference between the (R)- and (S)-enantiomers is lost at this stage of activation. wikipedia.org

(R)-omeprazole is more rapidly metabolized by CYP2C19 than (S)-omeprazole (esomeprazole). nih.govjnmjournal.org This results in a higher bioavailability and more sustained plasma concentration of esomeprazole (B1671258) compared to the racemic mixture. wikipedia.org

Computational studies using Density Functional Theory (DFT) have provided further insights into the acid activation process of omeprazole isomers. These studies suggest that the formation of the tetracyclic sulfenamide is thermodynamically less favorable than the formation of a disulfide bond with a cysteine residue of the H+/K+-ATPase. nih.gov Specifically, for (S)-omeprazole, the formation of the cyclic sulfenamide is reported to be disfavored by approximately 17 kcal/mol compared to the disulfide complex formation. nih.gov

The table below outlines the key aspects related to the isomeric considerations in the formation of this compound.

AspectDescriptionImplication
Chirality of Omeprazole Exists as a racemic mixture of (S)- and (R)-enantiomers. nih.govjnmjournal.orgDifferences in metabolic pathways and bioavailability. jnmjournal.orgwikipedia.org
Formation of Cyclic Sulfenamide Proceeds through a planar tetracyclic intermediate. wikipedia.orgLoss of stereospecificity from the original enantiomer. wikipedia.org
Metabolic Differences (R)-omeprazole is metabolized faster by CYP2C19 than (S)-omeprazole. nih.govjnmjournal.org(S)-omeprazole (esomeprazole) has higher bioavailability. wikipedia.org
Thermodynamic Favorability DFT calculations suggest disulfide bond formation is more favorable than cyclic sulfenamide formation. nih.govProvides insight into the reaction mechanism at a molecular level.

Computational Chemistry and Molecular Modeling of Omeprazole Cyclic Sulfenamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and reactivity of molecules. DFT has been extensively applied to the omeprazole (B731) system to model its acid-catalyzed activation into the cyclic sulfenamide (B3320178) and subsequent interactions.

DFT calculations have been instrumental in mapping the mechanistic pathway of omeprazole's transformation. In the acidic environment of the stomach's parietal cells, omeprazole undergoes a series of protonations and intramolecular rearrangements. Computational studies have examined the conversion of the initial prodrug into a sulfenic acid intermediate, which is a precursor to the active tetracyclic sulfenamide. These studies model the step-by-step chemical conversions, identifying the key transition states that connect the various intermediates along the reaction coordinate. Quantum chemical methods suggest that the formation of a disulfide complex between the activated omeprazole and a cysteine residue (Cys-813) of the H⁺,K⁺-ATPase is the rate-determining step in the inhibition process.

A significant contribution of DFT studies is the quantification of the energy required for specific reaction steps. By calculating the activation energies and free energy barriers, researchers can predict the feasibility and rate of different transformation pathways. For instance, calculations performed using the M062X functional with a 6-31++G(d,p) basis set have been used to compare the energetics of the formation of the cyclic sulfenamide versus the formation of a disulfide complex with a cysteine residue of the proton pump. These studies have revealed that the pathway leading to the tetracyclic sulfenamide is energetically less favorable than the direct reaction pathway leading to the inhibitory disulfide complex.

DFT calculations provide crucial data on the thermodynamic stability of the intermediates and final products involved in omeprazole's mechanism of action. Studies have shown that the formation of the tetracyclic sulfenamide from the sulfenic acid intermediate is thermodynamically disfavored compared to the formation of the disulfide covalent bond with the H⁺,K⁺-ATPase. This suggests that while the cyclic sulfenamide is a possible intermediate, the direct reaction of the sulfenic acid with the enzyme is the more probable inhibitory pathway.

Computational results indicate that for S-omeprazole, the formation of the cyclic sulfenamide is energetically unfavorable by approximately 17 kcal/mol compared to the formation of the disulfide complex. nih.govnih.govnih.gov This significant energy difference underscores the higher stability of the enzyme-inhibitor complex over the cyclic sulfenamide intermediate. nih.govnih.govnih.gov

Table 1: Calculated Relative Energetics of Omeprazole Active Species Formation
CompoundReaction PathwayRelative Free Energy (kcal/mol)Reference
S-OmeprazoleCyclic Sulfenamide Formation+17.0 nih.govnih.govnih.gov
S-OmeprazoleDisulfide Complex Formation0 (Reference) nih.govnih.govnih.gov
TimoprazoleCyclic Sulfenamide Formation+11.5 nih.govnih.govnih.gov
TimoprazoleDisulfide Complex Formation0 (Reference) nih.govnih.govnih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying chemical reactions, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior and conformational flexibility of molecules and their complexes over time. MD simulations have been employed to study the stability of omeprazole and its analogues when bound to the proton pump. nih.govresearchgate.net

In these studies, the ligand-protein complex is placed in a simulated physiological environment, and the motions of all atoms are calculated over a set period, typically nanoseconds. nih.gov Analyses of these simulations provide insights into the stability of the binding. Key metrics evaluated include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the structural stability of the complex over time. Lower RMSD values suggest a more stable binding. nih.gov

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual amino acid residues, helping to identify which parts of the protein are most affected by ligand binding. nih.govresearchgate.net

Radius of Gyration (rGyr): Indicates the compactness of the protein-ligand complex. nih.govresearchgate.net

Solvent Accessible Surface Area (SASA): Measures the surface area of the complex exposed to the solvent, providing information on conformational changes. nih.govresearchgate.net

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity and stability. nih.govresearchgate.net

MD simulations of several omeprazole derivatives bound to the H⁺,K⁺-ATPase (PTAAC1) have demonstrated the stability of these complexes, confirming that the compounds remain securely in the binding pocket. nih.govresearchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful hybrid approach that combines the accuracy of quantum mechanics for a small, reactive region of a system with the efficiency of molecular mechanics for the larger environment, such as the surrounding protein and solvent. This technique is particularly valuable for studying enzymatic reactions.

QM/MM calculations have been applied to investigate the metabolism of omeprazole enantiomers by the cytochrome P450 enzyme, CYP2C19. In these studies, the omeprazole molecule and the heme active site of the enzyme are treated with QM, while the rest of the protein is treated with MM. This approach allows for the accurate calculation of energy barriers associated with metabolic reactions like hydroxylation. Research has shown that QM/MM barriers alone may not fully explain observed metabolic selectivity; they must be integrated with calculations of binding free energies to provide a complete picture. This integrated computational protocol provides a more accurate model of metabolic selectivity by accounting for both substrate binding and the catalytic reaction itself.

Comparative Mechanistic and Chemical Biology Studies of Omeprazole Cyclic Sulfenamide with Other Proton Pump Inhibitors

Comparative Analysis of Acid Activation Pathways Across Proton Pump Inhibitors

Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form and require conversion into their active state to exert their therapeutic effect. nih.govnih.govtg.org.auresearchgate.netconsensus.app This activation process is a critical step that is dependent on a highly acidic environment. tg.org.aunih.gov

The activation of PPIs, including omeprazole (B731), occurs in the secretory canaliculi of parietal cells, where the pH can drop to approximately 0.8. basicmedicalkey.comscielo.org.co The process begins with the accumulation of the weak base PPIs in this acidic compartment. nih.gov This is followed by a two-step protonation. The first protonation occurs on the pyridine (B92270) ring, which helps to concentrate the drug at its site of action. nih.govnih.gov The second protonation, on the benzimidazole (B57391) ring, initiates a series of chemical rearrangements. nih.govnih.gov This acid-catalyzed transformation converts the initial prodrug into a highly reactive tetracyclic sulfenamide (B3320178) or a sulfenic acid intermediate. nih.govbasicmedicalkey.comwikipedia.orgrjpbcs.comresearchgate.net It is this activated form that can then covalently bind to the proton pump. basicmedicalkey.comscielo.org.co

The rate and efficiency of this activation pathway differ among the various PPIs, a factor largely governed by their chemical structure. researchgate.netpsu.edu The stability of PPIs in acidic conditions varies, with the general order being tenatoprazole (B1683002) > pantoprazole (B1678409) > omeprazole > lansoprazole (B1674482) > rabeprazole (B1678785). nih.gov This difference in stability influences how quickly each PPI is converted to its active form. For instance, omeprazole and lansoprazole activate relatively quickly. nih.gov In contrast, pantoprazole and tenatoprazole undergo a slower activation process. nih.govresearchgate.net This rate of activation has implications for which specific cysteine residues on the proton pump are targeted and the duration of acid suppression. nih.govresearchgate.net

The entire activation scheme is a chemical process and does not require enzymatic involvement. nih.gov The activated sulfenamide or sulfenic acid is a short-lived, highly reactive species that must be formed in close proximity to its target, the H+,K+-ATPase, to be effective. tg.org.au

Differential Reactivity and Cysteine Binding Specificity (Chemical Aspects)

The active form of proton pump inhibitors, the tetracyclic sulfenamide, exerts its effect by forming a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase. nih.govwikipedia.org This irreversible binding inactivates the proton pump, thereby inhibiting gastric acid secretion. basicmedicalkey.comscielo.org.co

The specific cysteine residues targeted by different PPIs vary, which contributes to differences in their pharmacological profiles. nih.gov This differential binding is influenced by the structure of the individual PPI and its rate of activation. nih.gov

Omeprazole primarily binds to cysteine 813 and cysteine 892. nih.govwikipedia.org

Lansoprazole targets cysteine 813 and cysteine 321. nih.govwikipedia.org

Pantoprazole and tenatoprazole form bonds with cysteine 813 and cysteine 822. nih.govwikipedia.org

Rabeprazole has been shown to react with cysteine 813, 892, and 321. wikipedia.org

The speed of activation plays a crucial role in determining which cysteines are accessible. For rapidly activating PPIs like omeprazole and lansoprazole, the reaction tends to occur with more readily accessible cysteines such as Cys 813 and Cys 321. nih.gov In contrast, the slower activation of pantoprazole and tenatoprazole allows the drug to penetrate deeper into the enzyme before activation, enabling it to bind to both Cys 813 and the less accessible Cys 822. nih.gov

The binding to cysteine 822 is particularly significant as it confers resistance to reversal by endogenous reducing agents like glutathione. nih.gov This contributes to a more prolonged duration of acid suppression with pantoprazole compared to omeprazole. nih.gov

Interactive Table: Cysteine Binding Specificity of Proton Pump Inhibitors

Proton Pump InhibitorCysteine Binding Sites
OmeprazoleCys 813, Cys 892
LansoprazoleCys 813, Cys 321
PantoprazoleCys 813, Cys 822
TenatoprazoleCys 813, Cys 822
RabeprazoleCys 813, Cys 321, Cys 892

Influence of Substituent Effects on Sulfenamide Formation and Reactivity

Electron-donating groups on the pyridine ring, such as the methoxy (B1213986) group in omeprazole, increase the electron density at the pyridine nitrogen. nih.gov This enhances the nucleophilicity of the unionized pyridine nitrogen, which facilitates the intramolecular nucleophilic attack at the C2 position of the benzimidazole ring. This attack is a key step in the rearrangement that leads to the formation of the active sulfenamide. nih.gov Consequently, electron-donating substituents on the pyridine ring generally increase the rate of activation. nih.gov

Conversely, electron-withdrawing groups on the benzimidazole ring decrease the basicity of the benzimidazole nitrogen. psu.edu For example, the difluoromethoxy group in pantoprazole is more electron-withdrawing than the methoxy group in omeprazole. psu.edu This reduced basicity makes the initial protonation of the benzimidazole ring more difficult, leading to a slower rate of degradation and conversion to the active sulfenamide. psu.edu This explains the higher acid stability of pantoprazole compared to omeprazole and lansoprazole. psu.edu

The stability of the resulting cyclic sulfenamide is also influenced by these substituents. The cyclic sulfenamide of omeprazole is stabilized by the electron-donating methoxy group, making it more stable than the corresponding sulfenamide of lansoprazole, which lacks such a substituent on the benzimidazole ring. psu.edu

Interactive Table: Influence of Substituents on PPI Activation

Proton Pump InhibitorKey Substituent(s)Effect on Basicity/ReactivityConsequence for Activation
OmeprazoleMethoxy on benzimidazoleIntermediate basicityModerate activation rate
LansoprazoleNo substituent on benzimidazoleHigher basicityFaster activation rate
PantoprazoleDifluoromethoxy on benzimidazoleLower basicitySlower activation rate
RabeprazoleMethoxypropoxy on pyridineHigh pyridine basicityVery fast activation rate

Stereochemical Implications in Prodrug Activation to Sulfenamide (e.g., R- and S-isomers)

Omeprazole is a chiral molecule due to the stereogenic sulfoxide (B87167) group and exists as a racemic mixture of two enantiomers: (S)-omeprazole (esomeprazole) and (R)-omeprazole. nih.govopenaccessjournals.com While the parent enantiomers have distinct three-dimensional structures, the subsequent acid-catalyzed activation process leads to the formation of an achiral sulfenamide intermediate. openaccessjournals.comparkland.eduepo.org

The conversion of both the (S)- and (R)-isomers to the active sulfenamide occurs at the same rate in the acidic environment of the parietal cell. openaccessjournals.com This is because the activation pathway involves the formation of a planar, achiral intermediate, meaning that from a purely chemical activation standpoint at the site of action, both enantiomers are expected to be equipotent. epo.org Indeed, under acidic conditions, the enantiomers can undergo racemization. researchgate.net

Despite the identical in vitro inhibitory activity of the enantiomers once activated, there are significant pharmacokinetic differences between (S)- and (R)-omeprazole that influence their clinical efficacy. nih.govacs.org These differences arise primarily from their metabolism in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. openaccessjournals.comacs.org

(R)-omeprazole is metabolized more rapidly by CYP2C19 than (S)-omeprazole. openaccessjournals.comacs.org (S)-omeprazole (esomeprazole) exhibits greater metabolic stability, resulting in slower clearance from the body and higher plasma concentrations. acs.org This leads to a more sustained and potent inhibition of acid secretion compared to the racemic mixture or (R)-omeprazole alone. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Omeprazole Cyclic Sulfenamide Research

Electrochemical Techniques for Kinetic and Mechanistic Investigations

Electrochemical methods are powerful tools for elucidating the kinetics and mechanisms of the acid-catalyzed conversion of omeprazole (B731). They offer high sensitivity and the ability to perform real-time measurements of electroactive species.

Differential Pulse Polarography (DPP)

Differential Pulse Polarography (DPP) has been instrumental in studying the degradation kinetics of omeprazole and the formation of its cyclic sulfenamide (B3320178). ju.edu.joresearchgate.netebi.ac.ukpsu.edunih.gov This technique is particularly useful for monitoring reactions in buffered solutions across a range of pH values. ju.edu.joresearchgate.netnih.gov

Kinetic Monitoring: Research has utilized DPP at a static mercury drop electrode (SMDE) to monitor the acid-catalyzed conversion of omeprazole. ju.edu.joresearchgate.netnih.gov By recording successive voltammograms, which plot peak current against peak potential, the concentrations of omeprazole and its degradation products, including the cyclic sulfenamide, can be tracked over time. researchgate.netebi.ac.uknih.gov Studies have been conducted in solutions buffered to pH values ranging from 2.0 to 8.0. researchgate.netpsu.edunih.gov The data generated from these experiments allows for the determination of reaction rate constants. For instance, a first-order reaction network has been proposed for the conversion of omeprazole. ju.edu.joresearchgate.net

Mechanistic Insights: DPP studies have provided significant insights into the reaction mechanism. It has been demonstrated that in acidic environments, omeprazole converts to a sulfenic acid intermediate, which then cyclizes to form the cyclic sulfenamide. ju.edu.jonih.gov The technique has been used to investigate the influence of pH on the reaction, showing that acid degradation is predominant at lower pH values (around 2-3), while reactions with nucleophiles like 2-mercaptoethanol (B42355) become more significant at slightly higher pH (around 4-5). ju.edu.jo

Interestingly, DPP has been used to challenge previous assumptions about the stability and reactivity of the cyclic sulfenamide. Some studies have shown that the cyclic sulfenamide is relatively stable, with a lifetime of up to 5-20 minutes, and that its formation from the sulfenic acid is an irreversible reaction. researchgate.netnih.gov This finding suggests that the cyclic sulfenamide and the sulfenic acid are not rapidly interconvertible as previously thought. researchgate.netebi.ac.uknih.gov

Experimental Parameters: A typical DPP experiment involves scanning a potential range, for example, from 0.00 to -2.00 V versus an Ag/AgCl reference electrode. ju.edu.jo The resulting voltammograms provide distinct reduction peaks for the different species in solution.

Table 1: Key Findings from DPP Studies on Omeprazole Cyclic Sulfenamide

Finding Experimental Detail Reference
First-order reaction kinetics for omeprazole degradation. Monitored in buffered solutions (pH 2.0-5.0) using DPP at SMDE. ju.edu.joresearchgate.net
Cyclic sulfenamide formation is irreversible. DPP data showed no interconversion between cyclic sulfenamide and sulfenic acid. researchgate.netebi.ac.uknih.gov
Cyclic sulfenamide is relatively stable. Found to be stable for up to 5-20 minutes in certain conditions. researchgate.net

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is another valuable electrochemical technique used to investigate the redox behavior of omeprazole and its metabolites, including the cyclic sulfenamide. umich.eduresearchgate.net It provides information about the electrochemical potentials and reversibility of electron transfer reactions.

Redox Potentials: CV studies have been performed on omeprazole and its active metabolites to determine their reduction potentials. The cyclic sulfenamide has been shown to exhibit a reduction potential of approximately -0.3 V. umich.edu This is significantly different from the reduction potential of omeprazole itself, which is greater than -1.4 V, allowing for clear differentiation between the parent drug and its active form. umich.edu

Mechanistic Studies: By examining the characteristics of the voltammetric peaks (e.g., peak potential, peak current, and peak shape), researchers can infer details about the reaction mechanism. For example, CV has been used to study the oxidation of omeprazole at a glassy carbon electrode, revealing an irreversible, pH-dependent oxidation process. researchgate.net While this particular study focused on the oxidation of the parent drug, the principles of CV are readily applicable to studying the electrochemical properties of the cyclic sulfenamide.

Table 2: Reduction Potentials of Omeprazole and its Cyclic Sulfenamide

Compound Reduction Potential (V) Reference
Omeprazole > -1.4 umich.edu

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures and quantifying the individual components. High-performance liquid chromatography (HPLC) is particularly important in the study of omeprazole and its cyclic sulfenamide due to its high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is widely used to monitor the progress of the conversion of omeprazole to its cyclic sulfenamide and other degradation products. mdpi.com This technique allows for the separation and quantification of each compound in a reaction mixture, providing a detailed picture of the reaction kinetics.

Reaction Monitoring: In a typical application, samples are taken from the reaction mixture at various time points and injected into the HPLC system. The resulting chromatograms show peaks corresponding to omeprazole, the cyclic sulfenamide, and any other products or intermediates. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the construction of concentration-time profiles.

Methodologies: Various HPLC methods have been developed for the analysis of omeprazole and its metabolites. ebi.ac.ukmdpi.com These methods often utilize a C18 column and UV detection. mdpi.com The mobile phase composition is optimized to achieve good separation of all components of interest. For instance, a mobile phase consisting of methanol (B129727) and a phosphate (B84403) buffer can be used. mdpi.com The use of ultra-performance liquid chromatography (UPLC), a higher-pressure version of HPLC, can offer even faster analysis times and improved resolution. mdpi.com

Chiral Chromatography for Enantiomeric Purity Assessment

Omeprazole is a chiral molecule, existing as two enantiomers, (R)- and (S)-omeprazole. The conversion to the cyclic sulfenamide results in an achiral product. However, assessing the enantiomeric purity of the starting omeprazole is crucial, and chiral chromatography is the primary technique for this purpose. banglajol.infonih.gov

Enantiomeric Separation: Chiral HPLC methods employ a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H, Chiralpak AD), are commonly used for the separation of omeprazole enantiomers. nih.govnih.gov

Method Development: The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane and a polar modifier like an alcohol, is carefully optimized to achieve the desired separation. banglajol.infonih.gov The detection is usually performed using a UV detector. nih.gov These methods are essential for quality control of esomeprazole (B1671258) (the pure (S)-enantiomer) and for research investigating potential stereoselective aspects of omeprazole's metabolism and action. researchgate.net

Table 3: Example of a Chiral HPLC Method for Omeprazole Enantiomers

Parameter Condition Reference
Column Chiralcel OD-H (250mm x 4.6 mm, 5µm) nih.gov
Mobile Phase n-hexane/ 2-propanol/ acetic acid/ triethylamine (B128534) (100:20:0.2:0.1, v/v) banglajol.info
Flow Rate 1.2 mL/min banglajol.info

Spectrophotometric Assays for Reaction Monitoring

UV-Vis spectrophotometry provides a simpler and often more rapid method for monitoring reactions compared to chromatography, although it generally offers less specificity. mdpi.com

Reaction Monitoring: This technique can be used to follow the degradation of omeprazole and the formation of the cyclic sulfenamide by measuring the change in absorbance at a specific wavelength over time. The different electronic structures of omeprazole and its cyclic sulfenamide result in distinct UV-Vis absorption spectra.

Applications: Spectrophotometric methods have been used to determine omeprazole in various samples. mdpi.com For reaction monitoring, the absorbance at a wavelength where the product absorbs strongly and the reactant absorbs weakly (or vice versa) would be monitored. While not as powerful as HPLC for resolving complex mixtures, spectrophotometry can be a convenient tool for preliminary kinetic studies or for assays where the reaction is relatively clean.

Table 4: Mentioned Chemical Compounds

Compound Name
Omeprazole
This compound
2-mercaptoethanol
Sulfenic acid
(R)-omeprazole
(S)-omeprazole (Esomeprazole)
Methanol
n-hexane
2-propanol
Acetic acid
Triethylamine
Phosphate
Silver
Silver chloride
Mercury
Glassy carbon

In Situ Spectroscopic and Electrochemical Monitoring of Reactions

The transient and reactive nature of this compound necessitates advanced analytical methodologies for its study. In situ monitoring techniques are invaluable as they allow for the real-time observation of the formation and subsequent reactions of this key intermediate without the need for isolation. Spectroscopic and electrochemical methods are particularly well-suited for this purpose, providing dynamic information on reaction kinetics, mechanism, and the stability of the species involved.

Electrochemical Monitoring

Electrochemical techniques, such as polarography and voltammetry, have proven to be highly effective for the in situ monitoring of the acid-catalyzed conversion of omeprazole to its active derivatives. nih.govpsu.edu These sensitive methods can track the appearance and disappearance of electroactive species in solution over time.

Researchers have utilized direct current (DC) polarography and differential pulse polarography (DPP) at a dropping mercury electrode (D.M.E.) or a static mercury drop electrode (SMDE) to investigate the degradation of omeprazole in acidic buffer solutions. nih.govpsu.edu In these experiments, as omeprazole degrades, a new, well-defined polarographic reduction peak appears, which is attributed to the this compound. psu.edu This allows for the real-time tracking of its formation. psu.edu

Studies using these techniques have shown that the rate of appearance of the cyclic sulfenamide is pH-dependent, with formation being more rapid in more acidic conditions. psu.eduju.edu.jo For instance, current-time profiles can be generated that show the concentration of the cyclic sulfenamide rising as the concentration of the parent omeprazole decreases. psu.edu

TechniqueKey Findings for this compoundReference
Differential Pulse Polarography (DPP) / Direct Current (DC) PolarographyMonitored the in-situ formation of cyclic sulfenamide from omeprazole in acidic media. nih.govpsu.edu nih.govpsu.edu
Cyclic VoltammetryDetermined the reduction potential of the cyclic sulfenamide to be -0.3 V. umich.edu umich.edu
Polarography at SMDEConfirmed the stability of cyclic sulfenamide in the presence of 2-mercaptoethanol, suggesting it is not the primary species reacting with thiols. nih.gov nih.gov

Spectroscopic Monitoring

Spectroscopic methods provide complementary information by probing the structural changes that occur during the conversion of omeprazole. Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy are the primary tools used for this purpose.

In situ ¹H NMR spectroscopy is a powerful technique for monitoring the reaction progress in real-time. iastate.eduresearchgate.net By acquiring spectra at set intervals after initiating the acid-catalyzed conversion, researchers can observe the time-dependent disappearance of proton peaks corresponding to the omeprazole structure and the simultaneous appearance of new signals from the degradation products, including the cyclic sulfenamide. researchgate.net This method allows for the direct observation of the conversion rates of different proton pump inhibitors, showing, for example, that rabeprazole (B1678785) converts more rapidly than esomeprazole under identical acidic conditions. researchgate.net

TechniqueApplication in Monitoring Omeprazole ReactionsReference
In Situ ¹H NMR SpectroscopyAllows for time-arrayed "snapshots" of the reaction, tracking the disappearance of omeprazole proton peaks and the emergence of product signals over time. iastate.eduresearchgate.net iastate.eduresearchgate.net
UV-Vis SpectroscopyMonitors the change in the electronic structure of the molecule as omeprazole converts to its active forms by tracking shifts in absorption maxima. researchgate.netacs.org researchgate.netacs.org
In-line Raman SpectroscopyUsed for quantitative, real-time monitoring of the omeprazole synthesis reaction, with potential application to degradation monitoring. figshare.com figshare.com

Q & A

Q. What experimental conditions are required to observe the acid-catalyzed conversion of omeprazole to its cyclic sulfenamide form?

The conversion occurs in acidic environments (pH < 5), simulating gastric conditions. Protonation of omeprazole triggers rearrangement into a planar tetracyclic sulfenamide intermediate. Key steps include:

  • Acid exposure : Use pH-controlled buffers (e.g., HCl) to mimic parietal cell canaliculi .
  • Temperature control : Maintain physiological temperatures (37°C) to avoid non-specific degradation .
  • Nucleophile exclusion : Conduct reactions in the absence of thiols (e.g., β-mercaptoethanol) to isolate the sulfenamide instead of disulfide adducts .
    Validation methods include HPLC to track intermediates and X-ray crystallography to confirm sulfenamide structure .

Q. How is the cyclic sulfenamide form of omeprazole identified and distinguished from sulfenic acid intermediates?

  • Chromatographic separation : Reverse-phase HPLC with UV detection distinguishes sulfenamide (λmax ~300 nm) from sulfenic acid, which is often transient .
  • Thiol trapping : Add β-mercaptoethanol post-reaction; sulfenamide forms disulfide adducts, while sulfenic acid reacts directly .
  • Polarographic analysis : Differential pulse polarography (DPP) at static mercury drop electrodes detects sulfur-containing species based on redox potentials .

Q. What methodologies confirm the covalent binding of omeprazole cyclic sulfenamide to H+/K+-ATPase?

  • Mutagenesis studies : Replace cysteine residues (e.g., Cys813 in H+/K+-ATPase) to assess binding loss via SDS-PAGE and Western blotting .
  • Radiolabeling : Use ³⁵S-omeprazole to track covalent adduct formation in gastric vesicles .
  • Competitive inhibition assays : Co-incubate with unreactive sulfide derivatives to delay sulfenamide-enzyme binding .

Q. Why is the stability of cyclic sulfenamide critical for its pharmacological activity, and how is it assessed?

Stability determines the sulfenamide’s ability to reach and inhibit H+/K+-ATPase. Assessments include:

  • pH-dependent kinetics : Monitor degradation rates via UV spectroscopy in buffers ranging from pH 2–8 .
  • Solvent effects : Compare stability in acetonitrile (stable for days) vs. aqueous solutions (rapid hydrolysis to sulfenic acid) .
  • Thiol reactivity : Measure second-order rate constants (e.g., 1.2 M⁻¹s⁻¹ for self-condensation) to predict in vivo behavior .

Advanced Research Questions

Q. How do contradictory reports on sulfenic acid vs. sulfenamide as the active inhibitor inform experimental design?

Discrepancies arise from reaction conditions:

  • Thiol presence : Sulfenic acid forms disulfides with thiols, masking its role. Omit thiols to isolate sulfenic acid’s transient activity .
  • pH-controlled trapping : Use methyl iodide or NBD-Cl to derivatize sulfenic acid, confirming its formation before cyclization .
  • In vivo vs. in vitro models : Intact gastric vesicles preserve acid compartments favoring sulfenamide, while cell-free systems may favor sulfenic acid .

Q. What kinetic and thermodynamic parameters govern the equilibrium between cyclic sulfenamide and sulfenic acid?

  • pKa determination : Use pH-rate profiling (kobs vs. pH) to measure sulfenic acid pKa (~7.1), indicating equal protonated/deprotonated forms at physiological pH .
  • Rate-limiting steps : Cyclization to sulfenamide is slower than sulfenic acid self-condensation, favoring thiosulfinate intermediates in aqueous systems .
  • Activation energy : Calculate via Arrhenius plots from temperature-varied DPP or HPLC data .

Q. How can computational modeling elucidate the geometric constraints of sulfenamide-enzyme binding?

  • Docking simulations : Use crystal structures of H+/K+-ATPase (e.g., PDB: 5Y2Q) to predict sulfenamide interactions with Cys813 and other luminal domain residues .
  • Molecular dynamics (MD) : Simulate protonation states of sulfenamide in acidic microenvironments to assess binding affinity .
  • QM/MM studies : Model the electrophilic sulfur’s reactivity with cysteine thiolates to quantify covalent bond formation .

Q. What experimental strategies resolve contradictions in reported sulfenamide stability and degradation pathways?

  • Time-resolved spectroscopy : Use stopped-flow UV or fluorescence to capture short-lived intermediates (e.g., sulfenic acid) .
  • Isotope labeling : ¹⁸O-tracing in H2O identifies hydrolysis vs. condensation pathways .
  • Comparative assays : Test omeprazole analogs (e.g., picoprazole) to isolate steric/electronic effects on sulfenamide lifetime .

Q. How does cyclic sulfenamide formation in omeprazole compare to sulfenamide-based redox switches in proteins like PTP1B?

  • Reversibility : Omeprazole sulfenamide forms irreversible enzyme adducts, while PTP1B sulfenamides are redox-sensitive and recyclable .
  • Structural triggers : Protein sulfenamides require hydrogen-bond stabilization (e.g., PTP1B’s P-loop), unlike small-molecule sulfenamides .
  • Functional impact : Both inhibit enzymatic activity, but omeprazole’s effect is permanent, whereas PTP1B’s is transient .

Methodological Challenges and Best Practices

  • Artifact mitigation : Preclude disulfide dimerization by degassing buffers and using chelating agents to remove trace metals .
  • Probe selection : Use dimedone-based reagents to trap sulfenic acid, but validate specificity via negative controls (e.g., cyclic sulfenamide-only samples) .
  • Data normalization : Account for omeprazole’s racemic nature by chiral HPLC, as (R)- and (S)-enantiomers may exhibit divergent kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.